molecular formula C9H17F3N2O B1491059 (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol CAS No. 2097955-91-2

(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

Cat. No. B1491059
CAS RN: 2097955-91-2
M. Wt: 226.24 g/mol
InChI Key: ZEIDDGWHZUFZAZ-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, commonly referred to as 1-AP-4-TFM, is a synthetic compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C7H14F3NO and a molecular weight of 187.2 g/mol. 1-AP-4-TFM is a chiral molecule that contains a quaternary ammonium center, which makes it a useful tool for asymmetric synthesis. The compound is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Catalysis

A study by Kobayashi et al. (2011) illustrates the utility of related pyrrolidin-3-yl methanol derivatives in organic synthesis, specifically in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through a reaction with aryl Grignard reagents (Kobayashi et al., 2011). This highlights the compound's potential role in facilitating complex chemical transformations.

Antimicrobial Activity

Ohtake et al. (1997) explored derivatives of pyrrolidin-3-yl methanol for their antibacterial properties, demonstrating potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997). This suggests potential applications in developing new antibacterial agents.

Organocatalysis

Research by Munck et al. (2017) reported on a prolinol derived ligand, showcasing its effectiveness in catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and excellent enantioselectivities (Munck et al., 2017). This demonstrates the compound's relevance in asymmetric synthesis, contributing to the synthesis of chiral molecules.

Material Science and Coordination Chemistry

A study by Kundu et al. (2013) on cadmium(II) carboxylates containing polyamine/Schiff base ligands revealed variations in coordination numbers and molecular and crystalline architectures by changing ligands (Kundu et al., 2013). This research signifies the potential of such compounds in material science, particularly in the design of new materials with specific properties.

Corrosion Inhibition

Ma et al. (2017) investigated triazole derivatives, including a compound structurally similar to "(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol", as corrosion inhibitors for mild steel in acidic medium. The study found significant inhibition efficiency, suggesting applications in protecting metals from corrosion (Ma et al., 2017).

properties

IUPAC Name

[1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O/c10-9(11,12)8-5-14(3-1-2-13)4-7(8)6-15/h7-8,15H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIDDGWHZUFZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CCCN)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Reactant of Route 3
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Reactant of Route 4
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Reactant of Route 5
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

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